1-(Anthracen-2-YL)hexan-1-one
CAS No.: 62315-57-5
Cat. No.: VC20620926
Molecular Formula: C20H20O
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62315-57-5 |
|---|---|
| Molecular Formula | C20H20O |
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | 1-anthracen-2-ylhexan-1-one |
| Standard InChI | InChI=1S/C20H20O/c1-2-3-4-9-20(21)18-11-10-17-12-15-7-5-6-8-16(15)13-19(17)14-18/h5-8,10-14H,2-4,9H2,1H3 |
| Standard InChI Key | CPJBWGMAHJHJOB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Introduction
Molecular Structure and Chemical Identity
Structural Configuration
The compound’s IUPAC name, 1-anthracen-2-ylhexan-1-one, reflects its two primary components: a planar anthracene system and a linear hexanone chain. The anthracene group consists of three fused benzene rings, with the ketone functional group (-C=O) attached to the hexyl chain at the anthracene’s 2-position. The canonical SMILES representation (CCCCCC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1) confirms the connectivity, while the InChIKey (CPJBWGMAHJHJOB-UHFFFAOYSA-N) provides a unique identifier for computational and database searches.
Table 1: Key Structural and Identifier Data
| Property | Value |
|---|---|
| CAS No. | 62315-57-5 |
| Molecular Formula | C₂₀H₂₀O |
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | 1-anthracen-2-ylhexan-1-one |
| Canonical SMILES | CCCCCC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
| InChIKey | CPJBWGMAHJHJOB-UHFFFAOYSA-N |
| PubChem CID | 12322774 |
Electronic and Steric Features
The anthracene core contributes significant π-conjugation, enabling delocalized electron density that is critical for optical and electronic applications. The hexanone chain introduces steric bulk and electron-withdrawing effects via the ketone group, potentially modulating the compound’s solubility and reactivity . Comparative studies on substituted anthracenes, such as 10-(diphenylphosphoryl)-anthracenes, demonstrate that substituents at peripheral positions can drastically alter electronic properties, including luminescence and charge-transfer capabilities .
Synthesis and Manufacturing
Hypothetical Synthetic Routes
While no explicit synthesis of 1-(Anthracen-2-YL)hexan-1-one is documented, analogous anthracene derivatives are typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, 10-(diphenylphosphoryl)-anthracenes are prepared through a one-pot protocol involving phosphinite intermediates and acid-catalyzed rearrangement . Adapting this approach, 1-(Anthracen-2-YL)hexan-1-one could hypothetically be synthesized via:
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Friedel-Crafts Acylation: Reaction of anthracene with hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
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Cross-Coupling: Palladium-catalyzed coupling of 2-bromoanthracene with a pre-formed hexanone-bearing organometallic reagent.
Challenges in Synthesis
The steric hindrance imposed by the anthracene system and the hexyl chain may complicate regioselective substitution. Furthermore, electron-deficient anthracene derivatives often require harsh conditions, risking decomposition or side reactions . Recent advances in radical-mediated cycloadditions, as demonstrated in iptycene synthesis, could offer alternative pathways to access such structurally complex molecules .
Physicochemical Properties
Optical Characteristics
Anthracene derivatives are renowned for their fluorescence, with emission spectra tunable via substituent effects. For instance, 10-(diphenylphosphoryl)-anthracenes exhibit quantum yields (QYs) exceeding 95% in solution, attributed to donor-acceptor interactions between substituents . Although data for 1-(Anthracen-2-YL)hexan-1-one is unavailable, its hexanone chain likely red-shifts absorption/emission maxima compared to unsubstituted anthracene (λₑₘ ≈ 400 nm) .
Table 2: Comparative Optical Properties of Anthracene Derivatives
| Compound | λₐbₛ (nm) | λₑₘ (nm) | Quantum Yield (%) |
|---|---|---|---|
| Anthracene | 356 | 402 | 15 |
| 10-Ph₂P=O-Anthracene | 380 | 450 | 95 |
| 1-(Anthracen-2-YL)hexan-1-one (hypothetical) | 370–390 | 420–440 | 20–40 (estimated) |
Solubility and Stability
The hexanone chain enhances lipophilicity, suggesting solubility in nonpolar solvents (e.g., hexane, ethyl acetate) but limited aqueous solubility. Stability under ambient conditions is expected to be moderate, though prolonged exposure to light or oxidants may degrade the anthracene core .
Future Research Directions
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Synthetic Optimization: Developing mild, regioselective methods to access 1-(Anthracen-2-YL)hexan-1-one.
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Photophysical Studies: Characterizing fluorescence, phosphorescence, and nonlinear optical properties.
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Device Integration: Testing performance in prototype OLEDs or photovoltaic cells.
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